Methyl 4-(benzyloxy)-1-naphthalenecarboxylate
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Overview
Description
Methyl 4-(benzyloxy)-1-naphthalenecarboxylate is an organic compound that belongs to the class of naphthalene derivatives It is characterized by a naphthalene ring system substituted with a benzyloxy group at the 4-position and a methyl ester group at the 1-position
Mechanism of Action
Target of Action
It’s known that benzylic compounds typically interact with various enzymes and receptors in the body .
Mode of Action
Benzylic compounds are known to undergo various reactions, including free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to changes in the molecular structure of the compound, potentially altering its interaction with its targets.
Biochemical Pathways
It’s worth noting that benzylic compounds are often involved in suzuki–miyaura (sm) cross-coupling reactions . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Pharmacokinetics
It’s known that the stability of boronic esters, which are often used in the synthesis of benzylic compounds, can influence their bioavailability .
Result of Action
The reactions that benzylic compounds undergo can lead to changes in their molecular structure, potentially altering their biological activity .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Methyl 4-(benzyloxy)-1-naphthalenecarboxylate. For instance, the stability of boronic esters, often used in the synthesis of benzylic compounds, can be influenced by air and moisture . Additionally, the reaction conditions, such as temperature and pH, can also affect the compound’s action .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(benzyloxy)-1-naphthalenecarboxylate typically involves the esterification of 4-(benzyloxy)-1-naphthoic acid. One common method is the Fischer esterification, where the acid reacts with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to drive the equilibrium towards ester formation.
Another method involves the use of methylating agents such as diazomethane, which can methylate the carboxylic acid group to form the ester. This reaction is usually carried out under mild conditions and can provide high yields of the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. Catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly used to facilitate the esterification reaction. The use of automated systems and reactors can help in maintaining consistent reaction conditions and improving overall yield.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(benzyloxy)-1-naphthalenecarboxylate can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde or benzoic acid derivative.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents used in organic synthesis.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable base to facilitate substitution reactions.
Major Products Formed
Oxidation: Benzaldehyde or benzoic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted naphthalene derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 4-(benzyloxy)-1-naphthalenecarboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various functionalization reactions.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe in biochemical assays.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Comparison with Similar Compounds
Methyl 4-(benzyloxy)-1-naphthalenecarboxylate can be compared with other naphthalene derivatives such as:
Methyl 1-naphthoate: Lacks the benzyloxy group, making it less versatile in certain synthetic applications.
4-(Benzyloxy)-1-naphthoic acid: The carboxylic acid form, which can be converted to the ester but has different reactivity.
Methyl 4-hydroxy-1-naphthalenecarboxylate: Contains a hydroxy group instead of a benzyloxy group, leading to different chemical properties and reactivity.
The presence of the benzyloxy group in this compound provides unique opportunities for further functionalization and enhances its utility in various applications.
Properties
IUPAC Name |
methyl 4-phenylmethoxynaphthalene-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16O3/c1-21-19(20)17-11-12-18(16-10-6-5-9-15(16)17)22-13-14-7-3-2-4-8-14/h2-12H,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLTZIAHBSDMWJS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C2=CC=CC=C21)OCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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